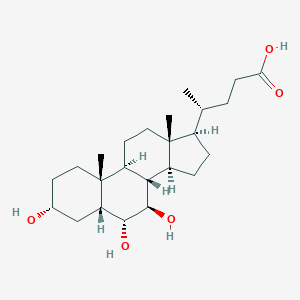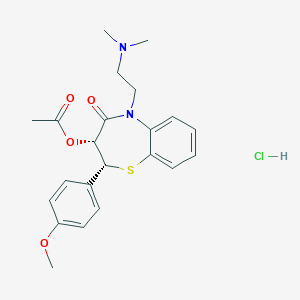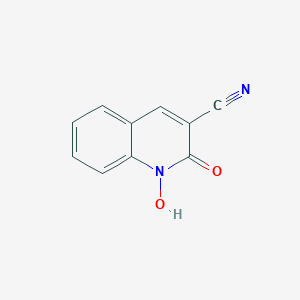
1-Hydroxy-2-oxoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-oxoquinoline-3-carbonitrile, also known as 3-cyano-4(1H)-quinolone or 4-quinolone-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C10H5N3O. It is a derivative of quinoline and is a yellow crystalline solid. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-oxoquinoline-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is a target for many antibiotics. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to inhibit the growth of fungi by disrupting the fungal cell membrane.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Hydroxy-2-oxoquinoline-3-carbonitrile are still being studied. However, it has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This property could be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Hydroxy-2-oxoquinoline-3-carbonitrile in lab experiments include its potent antibacterial and antifungal activity, as well as its ability to inhibit the activity of various enzymes. In addition, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Hydroxy-2-oxoquinoline-3-carbonitrile. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new antibiotics and antifungal agents. In addition, the potential use of this compound as a catalyst in organic synthesis is another area that could be explored. Finally, the study of the toxicity of this compound and its effects on the environment is an important area that needs further investigation.
Métodos De Síntesis
The synthesis of 1-Hydroxy-2-oxoquinoline-3-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzonitrile with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction with a suitable reagent such as phosphorus oxychloride to yield the final product. Other methods of synthesis include the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate and the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate followed by the reaction with triethyl orthoformate.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-oxoquinoline-3-carbonitrile has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antibacterial and antifungal activity against various pathogens. It has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
16166-26-0 |
|---|---|
Nombre del producto |
1-Hydroxy-2-oxoquinoline-3-carbonitrile |
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
1-hydroxy-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-5-7-3-1-2-4-9(7)12(14)10(8)13/h1-5,14H |
Clave InChI |
YSQLEVUGIPAOOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
Sinónimos |
1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
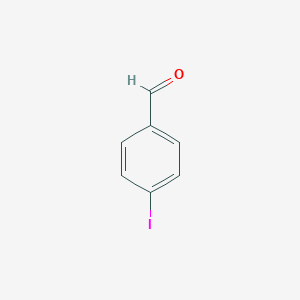
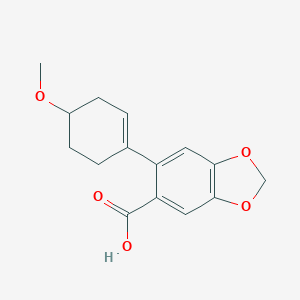
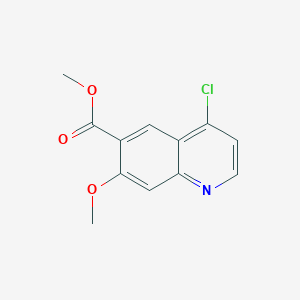
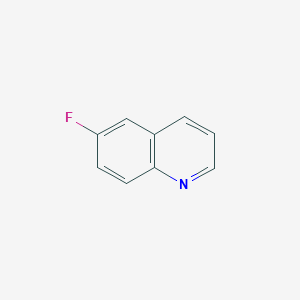
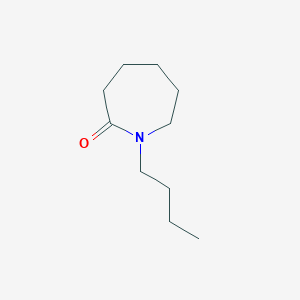

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
